Xanomeline was originally developed through collaborative efforts between Eli Lilly and Novo Nordisk. It is classified as a non-selective muscarinic acetylcholine receptor agonist, showing high affinity for all five muscarinic receptor subtypes (M1-M5), but demonstrating greater functional selectivity for M1 and M4 receptors. The tartrate salt form enhances its pharmacological properties, making it suitable for various formulations aimed at oral administration .
The synthesis of xanomeline tartrate involves several steps, beginning with the preparation of the xanomeline base. The following outlines a detailed synthesis process:
Xanomeline has a molecular formula of C14H23N3OS and a molecular weight of approximately 281.417 g/mol. Its structure features:
Xanomeline participates in various chemical reactions primarily involving its interactions with muscarinic receptors. Key reactions include:
Xanomeline acts as an agonist at muscarinic acetylcholine receptors, particularly M1 and M4 subtypes in the central nervous system. Its mechanism includes:
Xanomeline tartrate possesses several notable physical and chemical properties:
Xanomeline tartrate has significant scientific applications:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: